molecular formula C12H15ClN2O2 B613051 (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride CAS No. 192003-01-3

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

Cat. No. B613051
CAS RN: 192003-01-3
M. Wt: 218,25*36,45 g/mole
InChI Key: XALSUNLRNHITKL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, also known as (R)-baclofen hydrochloride, is a chemical compound used in scientific research. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly used as a GABA receptor agonist.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, potentially providing a new avenue for cancer treatment .

Anti-HIV Activity

Indole derivatives have been studied for their potential use in the treatment of HIV. Their unique chemical structure allows them to bind with high affinity to multiple receptors, which could be beneficial in developing new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This makes them potential candidates for the development of new antioxidant drugs, which could be used to treat a variety of conditions related to oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs. This could be particularly useful in the fight against antibiotic-resistant bacteria .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties. This could potentially lead to the development of new treatments for tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .

properties

IUPAC Name

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALSUNLRNHITKL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

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